molecular formula C7H18ClN B2945166 2,3,3-Trimethylbutan-1-amine hydrochloride CAS No. 2089257-25-8

2,3,3-Trimethylbutan-1-amine hydrochloride

Cat. No. B2945166
CAS RN: 2089257-25-8
M. Wt: 151.68
InChI Key: GNZQHJMPISJGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,3-Trimethylbutan-1-amine hydrochloride is an organic compound with the molecular weight of 151.68 . It is also known by its IUPAC name 2,3,3-trimethylbutan-1-amine hydrochloride . The compound appears as a powder and is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for 2,3,3-Trimethylbutan-1-amine hydrochloride is 1S/C7H17N.ClH/c1-6(5-8)7(2,3)4;/h6H,5,8H2,1-4H3;1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

2,3,3-Trimethylbutan-1-amine hydrochloride is a powder that is stored at room temperature . Its molecular weight is 151.68 .

Scientific Research Applications

Molecular Interactions and Complex Formation

Research by Castaneda et al. (2001) explored the structure of complexes with NH⋯N hydrogen bonds formed by aromatic proton donors with aliphatic amines, including trimethylamines, in aprotic solvents. Their study revealed the equilibrium between free molecules and complexes of 1:1 and 1:2 composition, indicating the potential of 2,3,3-Trimethylbutan-1-amine hydrochloride in studying molecular interactions and homoconjugated cation formation in solvents like methylene chloride at low temperatures (Castaneda, Denisov, & Schreiber, 2001).

Enzymatic Resolution and Synthesis

Kamal et al. (2007) demonstrated the lipase-catalyzed enantiomer separation of racemic compounds to synthesize optically pure substances, highlighting the role of trimethylamine in synthesizing compounds like (R)-carnitine hydrochloride. This application underscores the importance of 2,3,3-Trimethylbutan-1-amine hydrochloride in the enzymatic resolution processes and the synthesis of bioactive molecules (Kamal, Khanna, & Krishnaji, 2007).

Catalytic Asymmetric Synthesis

The research by Wangweerawong, Bergman, and Ellman (2014) on the asymmetric intermolecular addition of non-acidic C–H bonds to imines illustrates the application of amine hydrochlorides in catalyzing asymmetric syntheses. Their findings point to the effectiveness of 2,3,3-Trimethylbutan-1-amine hydrochloride in facilitating reactions that yield highly enantiomerically enriched amine hydrochlorides, useful in various synthetic applications (Wangweerawong, Bergman, & Ellman, 2014).

Material Science and Surface Modification

The creation and rapid characterization of amine-functionalized silica by Soto-Cantu et al. (2012) demonstrate the utility of amino-functionalized polymers in environmental and analytical chemistry. Their method of synthesizing nearly monodisperse colloidal silica particles and modifying their surface with amino groups, including the use of (3-aminopropyl) trimethoxysilane, showcases the application of 2,3,3-Trimethylbutan-1-amine hydrochloride in material science and surface chemistry (Erick Soto-Cantu, Cueto, Koch, & Russo, 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

2,3,3-trimethylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-6(5-8)7(2,3)4;/h6H,5,8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZQHJMPISJGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3-Trimethylbutan-1-amine hydrochloride

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